molecular formula C6H13Br2N3S B1667265 Amthamine dihydrobromide CAS No. 142457-00-9

Amthamine dihydrobromide

Cat. No. B1667265
CAS RN: 142457-00-9
M. Wt: 319.06 g/mol
InChI Key: XFXNNOPUDSFVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .


Molecular Structure Analysis

The molecular formula of this compound is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

  • Gastric Acid Secretion Studies Amthamine dihydrobromide has been extensively studied for its effects on gastric acid secretion. Coruzzi et al. (1993) demonstrated that amthamine induces a dose-related increase in acid secretion in both conscious cats with a gastric fistula and anaesthetized rats with a lumen-perfused stomach, proving its efficacy as a full agonist at histamine H2 receptors. This makes it a useful tool for studying gastric acid secretion (Coruzzi, Timmerman, Adami, & Bertaccini, 1993).

  • Cholangiocyte Growth Regulation The compound also plays a role in the regulation of cholangiocyte growth. A study by Francis et al. (2007) explored the hypothesis that activation of different histamine receptor subtypes has varying effects on cholangiocyte proliferation, with this compound being used to activate H2 receptors. This research contributes to our understanding of biliary growth and its regulation (Francis, Venter, De Morrow, Glaser, Vaculin, Vaculin, Ueno, & Alpini, 2007).

  • Cardiac Pharmacology this compound's effects on the human heart have been a subject of study as well. Poli et al. (1994) found that amthamine induces positive inotropic activity in human myocardium, revealing its selective and full acting nature at histamine H2 receptors. This discovery is significant for cardiac pharmacology, particularly in understanding the drug's interaction with human heart tissues (Poli, Pozzoli, Spaggiari, & Bertaccini, 1994).

  • Neurological and Vascular Functions The compound has been investigated for its potential in alleviating cerebrovascular damage after traumatic brain injury (TBI). Michinaga et al. (2021) studied the effects of amthamine on cerebrovascular damage post-TBI in mice, suggesting its ability to increase vascular protective factors. This provides insights into the therapeutic potential of amthamine in TBI treatment (Michinaga, Sonoda, Inazuki, Watano, & Mizuguchi, 2021).

  • amine H2 receptor, offering valuable insights into the receptor's function and interaction with various agonists. This model helps explain the activities of different classes of histamine H2 receptor agonists (Eriks, van der Goot, & Timmerman, 1993).
  • Understanding Cardiovascular Effects Research by Coruzzi, Gambarelli, Bertaccini, and Timmerman (1996) focused on the cardiovascular effects of amthamine, specifically its interaction with the adrenergic system. This study provides insights into the vasodepressor responses and blood pressure regulation influenced by amthamine, crucial for understanding its potential cardiovascular applications (Coruzzi, Gambarelli, Bertaccini, & Timmerman, 1996).

  • Epileptic Seizure Modulation this compound has been explored in the context of epileptic seizures. Seeley and Sturman (2001) investigated the effects of amthamine in two mouse chemical-induced seizure models, revealing its potential role in modulating epileptic seizures, thus contributing to the understanding of histamine's role in epilepsy management (Seeley & Sturman, 2001).

Future Directions

Amthamine dihydrobromide has been used to study the effect of mast cells on T regulatory cell function . It could potentially be used in future research to further understand the role of histamine receptors in various biological processes.

properties

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXNNOPUDSFVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585061
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142457-00-9
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amthamine dihydrobromide
Reactant of Route 2
Reactant of Route 2
Amthamine dihydrobromide
Reactant of Route 3
Reactant of Route 3
Amthamine dihydrobromide
Reactant of Route 4
Reactant of Route 4
Amthamine dihydrobromide
Reactant of Route 5
Amthamine dihydrobromide
Reactant of Route 6
Amthamine dihydrobromide

Q & A

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.